N-Butyl-N-ethyl-N'-methyl-N'-(5-methyl-1,2-oxazol-3-yl)urea
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Overview
Description
N-Butyl-N-ethyl-N’-methyl-N’-(5-methyl-1,2-oxazol-3-yl)urea is a synthetic organic compound characterized by its unique structure, which includes a urea moiety linked to a 5-methyl-1,2-oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-N-ethyl-N’-methyl-N’-(5-methyl-1,2-oxazol-3-yl)urea typically involves the reaction of N-butyl-N-ethylurea with 5-methyl-1,2-oxazole under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-Butyl-N-ethyl-N’-methyl-N’-(5-methyl-1,2-oxazol-3-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the oxazole ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding oxazole derivatives with oxidized functional groups.
Reduction: Formation of reduced urea derivatives.
Substitution: Formation of substituted oxazole derivatives.
Scientific Research Applications
N-Butyl-N-ethyl-N’-methyl-N’-(5-methyl-1,2-oxazol-3-yl)urea has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Butyl-N-ethyl-N’-methyl-N’-(5-methyl-1,2-oxazol-3-yl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The oxazole ring is known to interact with biological macromolecules, potentially leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
N-Ethyl-N-methyl-1-butanamine: Similar in structure but lacks the oxazole ring.
N-Methyl-2-pyrrolidone: Contains a pyrrolidone ring instead of an oxazole ring.
N,N-Diethylbutylamine: Similar alkylamine structure but different functional groups.
Uniqueness
N-Butyl-N-ethyl-N’-methyl-N’-(5-methyl-1,2-oxazol-3-yl)urea is unique due to the presence of the 5-methyl-1,2-oxazole ring, which imparts distinct chemical and biological properties
Properties
CAS No. |
61365-14-8 |
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Molecular Formula |
C12H21N3O2 |
Molecular Weight |
239.31 g/mol |
IUPAC Name |
1-butyl-1-ethyl-3-methyl-3-(5-methyl-1,2-oxazol-3-yl)urea |
InChI |
InChI=1S/C12H21N3O2/c1-5-7-8-15(6-2)12(16)14(4)11-9-10(3)17-13-11/h9H,5-8H2,1-4H3 |
InChI Key |
BQVARHAFNIHSMT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CC)C(=O)N(C)C1=NOC(=C1)C |
Origin of Product |
United States |
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